3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole
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Overview
Description
3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy to the compound, making it valuable in specialized industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole typically involves the reaction of pentadecafluoroheptyl hydrazine with a suitable carboxylic acid derivative under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the oxadiazole ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality. The final product is purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxadiazole derivatives with additional functional groups.
Scientific Research Applications
3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, allowing it to form strong interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetylene
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3,5-Bis(pentadecafluoroheptyl)-1,2,4-oxadiazole is unique due to its extended fluorinated alkyl chains, which impart superior chemical resistance and low surface energy compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high-performance materials with exceptional stability and resistance to harsh conditions.
Properties
CAS No. |
4314-47-0 |
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Molecular Formula |
C16F30N2O |
Molecular Weight |
806.13 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16F30N2O/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2(49-48-1)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46 |
InChI Key |
RQOQQUXPEGXUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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